molecular formula C9H12N2O4S B11821758 {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate

{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate

Cat. No.: B11821758
M. Wt: 244.27 g/mol
InChI Key: UGZALSMVEUUBOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate typically involves the reaction of 3,4-dihydroxyphenylthiol with an appropriate amino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of acetic acid to form the acetate salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phenyl compounds .

Scientific Research Applications

Chemistry

In chemistry, {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The presence of the dihydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases related to oxidative stress and inflammation .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dihydroxyphenyl groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

[amino-(3,4-dihydroxyphenyl)sulfanylmethylidene]azanium;acetate

InChI

InChI=1S/C7H8N2O2S.C2H4O2/c8-7(9)12-4-1-2-5(10)6(11)3-4;1-2(3)4/h1-3,10-11H,(H3,8,9);1H3,(H,3,4)

InChI Key

UGZALSMVEUUBOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1=CC(=C(C=C1SC(=[NH2+])N)O)O

Origin of Product

United States

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